molecular formula C8H3F5O B1302271 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone CAS No. 845823-12-3

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1302271
CAS No.: 845823-12-3
M. Wt: 210.1 g/mol
InChI Key: VPJBBHOADBTNFQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and a trifluoromethyl ketone group (-CF₃CO-). Fluorinated aromatic ketones are critical intermediates in pharmaceuticals, agrochemicals, and advanced materials due to their electron-withdrawing trifluoromethyl groups, which enhance stability and modulate reactivity .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJBBHOADBTNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375097
Record name 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone
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Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-12-3
Record name 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2,3',5'-Pentafluoroacetophenone
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Preparation Methods

Grignard Reaction with Trifluoroacetyl Piperidine

One effective method involves the reaction of a halogenated aromatic bromide with a TurboGrignard reagent to form an arylmagnesium intermediate, which is then reacted with N-(trifluoroacetyl)piperidine to yield the target trifluoroethanone.

Procedure Highlights:

  • Starting material: 5-bromo-1,3-dichloro-2-fluorobenzene (or related halogenated aromatics).
  • Formation of arylmagnesium intermediate using isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (THF) under inert atmosphere at 20°C.
  • Subsequent addition of N-(trifluoroacetyl)piperidine at 0–20°C.
  • Reaction time: approximately 2 hours.
  • Workup involves quenching with saturated ammonium chloride solution and extraction with methyl tert-butyl ether (MTBE).
  • Purification by column chromatography yields 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone with high purity (e.g., 3.5 g isolated yield reported).

Analytical Data:

  • ^1H NMR (400 MHz, CDCl3): δ 8.06 (doublet of doublets, 2H).

This method is advantageous for its relatively mild conditions and good control over substitution patterns.

Nitration and Halogenation Sequence Followed by Chlorination

Another patented process involves a multi-step sequence starting from 1-aryl-2,2,2-trifluoroethanone derivatives:

  • Nitration: The aromatic trifluoroethanone is nitrated using fuming nitric acid and sulfuric acid or fuming sulfuric acid at controlled temperatures (5–55°C). This step converts the starting material into a nitro-substituted intermediate with high conversion (>95% purity by ^1H NMR).

  • Halogenation: The nitro intermediate is then reacted with trichloroisocyanuric acid in the presence of sulfuric acid to introduce additional halogen substituents.

  • Chlorination: Finally, the halogenated nitro compound is treated with chlorine gas at elevated temperatures (180–250°C) to yield the desired halo-substituted trifluoroethanone.

Key Reaction Conditions:

Step Reagents/Conditions Temperature Time Notes
Nitration Fuming nitric acid, sulfuric acid 5–55 °C 40 min to 15 h Controlled addition to avoid over-nitration
Halogenation Trichloroisocyanuric acid, sulfuric acid Room temperature 1–14 h Multiple additions may be needed
Chlorination Chlorine gas 180–250 °C ~9.5 h Gas introduced under liquid surface

Yields and Purity:

  • Nitration step yields >95% purity intermediate.
  • Chlorination achieves >99% conversion by GC analysis.
  • Overall process reduces reaction steps compared to older methods, improving atom economy and lowering waste.

Direct Friedel-Crafts Acylation with Trifluoroacetyl Chloride

An older but still relevant method involves Friedel-Crafts acylation of fluorobenzene derivatives with trifluoroacetyl chloride in the presence of anhydrous aluminum chloride at low temperatures (-5 to 0°C).

  • Aluminum chloride is added to the aromatic substrate cooled to -5°C.
  • Trifluoroacetyl chloride gas is introduced slowly under stirring.
  • After reaction completion, the mixture is quenched with ice-cold water.
  • The product is isolated by fractional distillation.

This method is less selective for multi-substituted aromatics and may require further functionalization steps to achieve the 3,5-difluoro substitution pattern.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield/Purity Advantages Disadvantages
Grignard + N-(trifluoroacetyl)piperidine 5-bromo-1,3-dichloro-2-fluorobenzene, TurboGrignard THF, inert atmosphere, 0–20°C, 2 h Moderate yield (3.5 g isolated), high purity Mild conditions, good selectivity Requires handling of Grignard reagents
Nitration → Halogenation → Chlorination 1-aryl-2,2,2-trifluoroethanone derivatives Fuming nitric acid, trichloroisocyanuric acid, chlorine gas, 5–250°C High conversion (>95%), high purity High yield, fewer steps than older methods Requires handling of corrosive reagents and gases
Friedel-Crafts Acylation Fluorobenzene derivatives Trifluoroacetyl chloride, AlCl3, -5 to 0°C Variable yield, requires purification Simple reagents Low selectivity, multiple steps needed

Research Findings and Optimization Notes

  • The nitration-halogenation-chlorination sequence has been optimized to reduce the number of steps from 4–6 to 3, significantly improving overall yield and reducing production costs.

  • Use of trichloroisocyanuric acid as a halogenating agent in sulfuric acid medium provides efficient halogen introduction with good control over substitution patterns.

  • The Grignard approach allows for the introduction of trifluoroacetyl groups under mild conditions, which is beneficial for sensitive substituents on the aromatic ring.

  • Reaction monitoring by HPLC and ^1H NMR is critical to ensure complete conversion and high purity of intermediates and final products.

  • Handling of corrosive reagents such as fuming nitric acid, chlorine gas, and aluminum chloride requires strict safety protocols and appropriate equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Inhibition of Acetylcholinesterase

One of the notable applications of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone is its role as an inhibitor of acetylcholinesterase (AChE). Kinetic studies have shown that derivatives of this compound exhibit potent inhibition of AChE, which is crucial in treating conditions such as Alzheimer's disease. For example, a related compound demonstrated competitive inhibition with a Ki value in the low nanomolar range, indicating strong binding affinity to the enzyme .

Table 1: Inhibition Potency of Fluorinated Acetophenone Derivatives

CompoundKi (nM)Type of InhibitionReference
1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone15Competitive
This compoundTBDTBDTBD

Synthesis of Novel Drug Candidates

The unique structure of this compound allows it to serve as a building block in the synthesis of novel drug candidates. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of drug molecules. Moreover, its chiral nature can be exploited in asymmetric synthesis to produce enantiomerically pure compounds essential for pharmaceutical efficacy.

Development of Pesticides

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced biological activity and environmental stability. This compound serves as an intermediate in the synthesis of isoxazoline-based pesticides. These pesticides exhibit high potency against various pests while minimizing environmental impact .

Table 2: Agrochemical Applications of Fluorinated Compounds

CompoundApplicationEfficacyReference
Isoxazoline derivativesInsecticidesHigh
This compoundIntermediate for synthesisTBDTBD

Fluorinated Polymers and Coatings

The incorporation of fluorinated compounds like this compound into polymer matrices can significantly enhance their thermal and chemical resistance. Research has indicated that polymers modified with trifluoroethanone derivatives exhibit improved hydrophobicity and durability .

Case Study 1: Acetylcholinesterase Inhibition

In a study examining the effects of fluorinated acetophenones on AChE activity:

  • The compound was tested against human recombinant AChE.
  • Results indicated a slow onset of inhibition followed by a steady-state phase.
  • Molecular modeling suggested strong interactions between the inhibitor and the enzyme's active site .

Case Study 2: Synthesis Pathways

Research on synthetic pathways for producing pesticides from trifluoroethanones illustrated:

  • A reduced number of reaction steps leading to higher yields.
  • The synthesis involved reacting trifluoroacetyl derivatives with various aryl halides .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Trifluoroethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Functional Groups
This compound C₈H₃F₅O ~210 (estimated) 3,5-difluoro Trifluoroethanone (-CF₃CO)
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 243.01 3,5-dichloro Trifluoroethanone
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone C₈H₆F₂O₂ 172.13 3,5-difluoro, 2-hydroxy Hydroxyl (-OH)
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone C₉H₅F₅O₂ 240.13 3,5-difluoro, 4-methoxy Methoxy (-OCH₃)
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone C₈H₃F₅O ~210 (estimated) 2,3-difluoro Trifluoroethanone

Key Observations :

  • Halogen Substitution : Chlorine (Cl) increases molecular weight and lipophilicity compared to fluorine (F) .
  • Polar Groups : Hydroxyl (-OH) and methoxy (-OCH₃) groups enhance solubility in polar solvents but reduce thermal stability .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Derivatives

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³) Solubility
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 265 Not reported 1.506 Low in water, soluble in organic solvents
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone Not reported Not reported Not reported High in polar solvents
1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone Not reported Not reported Not reported Moderate in ethanol

Key Trends :

  • Fluorine vs. Chlorine : The dichloro analog (243.01 g/mol) has a higher boiling point (265°C) than estimated values for the difluoro compound due to Cl’s larger atomic mass and stronger intermolecular forces .
  • Polarity: Hydroxyl-substituted derivatives exhibit higher solubility in polar solvents like ethanol or methanol .

Biological Activity

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS Number: 130336-16-2) is a fluorinated ketone that has garnered attention in various fields such as medicinal chemistry and agrochemicals due to its unique biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and biological activity. The molecular formula is C8H3F5OC_8H_3F_5O, and it has a molecular weight of 243.01 g/mol.

PropertyValue
Molecular FormulaC8H3F5OC_8H_3F_5O
Molecular Weight243.01 g/mol
CAS Number130336-16-2

Antiparasitic Properties

Research has indicated that this compound exhibits significant antiparasitic activity. A patent (WO2016115315A1) discusses its use in treating parasitic infections, specifically targeting Ctenocephalides felis (flea) and Dirofilaria immitis (heartworm) among others. The compound's efficacy in controlling these parasites suggests potential applications in veterinary medicine .

The biological activity of this compound is believed to stem from its ability to interfere with the metabolic processes of the parasites. The presence of fluorine atoms enhances lipophilicity, allowing better membrane penetration and interaction with essential enzymes or receptors in the parasites' physiology. This mechanism may lead to disruption of cellular functions critical for survival .

Case Studies and Research Findings

  • Antiparasitic Efficacy : In a study evaluating the effectiveness of various compounds against fleas and ticks, this compound was found to significantly reduce parasite populations when administered at specified dosages. The results demonstrated a higher efficacy compared to traditional treatments .
  • Toxicological Assessment : Safety evaluations have categorized the compound as harmful upon inhalation or skin contact. This necessitates careful handling in both laboratory and field applications .

Q & A

Q. What are the established synthetic routes for 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and a halogenated aromatic precursor. For example, in analogous syntheses (e.g., dichlorophenyl derivatives), Grignard reagents derived from 3,5-dihalobenzenes react with ethyl trifluoroacetate under controlled conditions . Key factors affecting yield include:

  • Temperature : Reactions performed at –5°C improve selectivity by minimizing side reactions .
  • Catalysts : Use of diisobutyl aluminum hydride (DIBAL-H) enhances Grignard reagent stability .
  • Solvent : Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates .

Q. How is the structural identity of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. For related fluorinated acetophenones, single-crystal studies provided bond lengths (e.g., C–C = 1.48–1.52 Å) and angles (e.g., C–C–F = 109.5°) . Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments (e.g., CF3_3 at δ –60 to –70 ppm; aryl-F at δ –110 to –120 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 243.01 for C8_8H3_3Cl2_2F3_3O analogs) confirm molecular weight .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

PropertyValueMethod/Reference
Density~1.506 g/cm³Pycnometry
Boiling Point~265°CDistillation
Melting Point114°CDSC
SolubilityLow in H2_2O; high in THF, DCMPartition coefficient

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of 3,5-difluorophenyl groups deactivates the aromatic ring, reducing electrophilic substitution rates. This necessitates harsher conditions (e.g., Lewis acids like AlCl3_3) for functionalization. Computational studies on analogous systems show:

  • Hammett constants : σm_m (F) = 0.34, directing meta-substitution .
  • Reactivity : Fluorine’s inductive effect stabilizes ketone intermediates but slows nucleophilic attacks .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Fluorinated byproducts (e.g., di- or tri-fluorinated isomers) complicate purity assessments. Strategies include:

  • HPLC : Use of C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) resolves closely eluting peaks .
  • GC-MS : Detects volatile impurities like trifluoroacetic acid (retention time ~5.2 min) .
  • Contradictions : Discrepancies in reported impurity profiles may arise from differing detection limits (e.g., 0.1% vs. 1% thresholds) .

Q. How does the compound’s conformation impact its utility in medicinal chemistry?

The 3,5-difluorophenyl group enhances metabolic stability and bioavailability in drug precursors. For example:

  • SAR studies : Fluorine atoms improve binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Crystal packing : Intermolecular F···H interactions stabilize solid-state structures, affecting dissolution rates .

Q. What mechanistic insights explain discrepancies in catalytic hydrogenation yields?

Conflicting reports on hydrogenation efficiency (e.g., 60% vs. 85% yields) may stem from:

  • Catalyst choice : Pd/C vs. Raney Ni selectivity for CF3_3 reduction .
  • Substrate purity : Trace halides (e.g., Cl^-) poison catalysts, requiring rigorous purification .

Methodological Recommendations

Q. How should researchers optimize reaction scalability for multigram synthesis?

  • Batch vs. flow chemistry : Flow systems reduce exothermic risks in large-scale Friedel-Crafts reactions .
  • Workup protocols : Liquid-liquid extraction with dichloromethane minimizes product loss .

Q. What strategies resolve spectral overlaps in 1H^{1}\text{H}1H and 19F^{19}\text{F}19F NMR?

  • Decoupling techniques : 19F^{19}\text{F}-decoupled 1H^{1}\text{H} NMR clarifies aryl proton signals .
  • 2D NMR : HSQC correlations map fluorine-proton couplings (e.g., 3JFH^3J_{F-H} = 8–10 Hz) .

Q. How can computational modeling aid in predicting derivative reactivity?

  • DFT calculations : Simulate transition states for nucleophilic attacks (e.g., energy barriers for SNAr reactions) .
  • Docking studies : Predict binding modes of fluorinated analogs to biological targets .

Data Contradictions and Resolutions

  • Synthetic yields : Variations (e.g., 69% vs. 80%) may reflect differences in solvent drying or catalyst aging .
  • Melting points : Polymorphism in fluorinated crystals can lead to divergent reports (±2°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

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